H-Gly-D-Tyr-OH, also known as H-Tyrosylglycine, is a peptide that consists of the amino acids glycine and D-tyrosine. This compound is of interest in various fields of research, particularly in biochemistry and pharmacology, due to its potential biological activities.
The compound is synthesized from its constituent amino acids, which can be derived from natural protein sources or produced through chemical synthesis. The specific configuration of D-tyrosine distinguishes it from its L-stereoisomer, impacting its biological interactions and properties.
H-Gly-D-Tyr-OH is classified as a dipeptide, which is a type of peptide formed by two amino acids linked by a peptide bond. It falls under the broader category of bioactive peptides, which are known for various physiological functions in living organisms.
The synthesis of H-Gly-D-Tyr-OH can be achieved through several methods:
The molecular formula for H-Gly-D-Tyr-OH is . The structure includes:
The peptide bond forms between the carboxyl group of glycine and the amino group of D-tyrosine.
H-Gly-D-Tyr-OH can undergo several chemical reactions typical for peptides:
The stability of H-Gly-D-Tyr-OH can be influenced by pH levels and temperature, with alkaline conditions generally leading to degradation.
The biological activity of H-Gly-D-Tyr-OH may involve interactions with specific receptors in the body, such as opioid receptors due to the presence of tyrosine residues which are known to influence neurotransmission.
Research indicates that peptides like H-Gly-D-Tyr-OH may modulate pain perception and have potential applications in analgesic therapies.
H-Gly-D-Tyr-OH (CAS 133706-65-7) is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), leveraging the method’s compatibility with acid-labile side-chain protections and iterative coupling cycles. The glycine-D-tyrosine dipeptide sequence necessitates stringent control during C-terminal tyrosine activation and N-terminal glycine coupling to preserve stereochemical integrity. Orthogonal protecting group strategies are critical: The tyrosine phenolic hydroxyl group is shielded with tert-butyl (tBu) ether protection, while the α-carboxyl group of glycine remains unprotected for chain elongation. The Fmoc-D-Tyr(tBu)-OH building block is anchored to 2-chlorotrityl chloride resin, minimizing racemization during initial loading due to the resin’s steric hindrance [1] [5].
Coupling agents significantly influence efficiency and stereoselectivity. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with N-methylmorpholine (NMM) achieves near-quantitative coupling yields (>98%) for glycine incorporation, as confirmed by Kaiser tests. Alternative reagents like O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) reduce epimerization to <0.5% during D-tyrosine activation, outperforming carbodiimide-based agents (e.g., DIC or EDC) [6]. Post-synthesis, trifluoroacetic acid (TFA) cocktails containing water and triisopropylsilane (TIS) cleave the dipeptide while deprotecting tyrosine’s tBu group, followed by reversed-phase HPLC purification to isolate H-Gly-D-Tyr-OH at >95% purity [1].
Table 1: SPPS Parameters for H-Gly-D-Tyr-OH Synthesis
Parameter | Optimized Condition | Purpose |
---|---|---|
Resin | 2-Chlorotrityl chloride | Anchoring with minimal racemization |
Tyrosine Protection | Fmoc-D-Tyr(tBu)-OH | Phenolic OH shielding |
Coupling Reagent | HATU/DIPEA or PyBOP/NMM | High-yield, low-epimerization coupling |
Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | Deprotection and resin cleavage |
Purification | Reversed-phase HPLC (C18 column) | Isolation of stereochemically pure dipeptide |
Racemization during H-Gly-D-Tyr-OH synthesis primarily occurs via oxazol-5(4H)-one formation or direct α-proton abstraction. The D-tyrosine carboxylate activation is highly susceptible to oxazolone intermediates, where nucleophilic attack by the backbone amide displaces the activated ester, forming a five-membered ring that tautomerizes and reopens to yield epimerized L-tyrosine (Path B). This pathway dominates when powerful activating agents (e.g., EDC or chloroformates) are used without additives [6] [1].
Glycine’s achirality paradoxically mitigates epimerization at the C-terminal during chain elongation. As a non-chiral amino acid, glycine lacks an α-stereocenter, eliminating epimerization risk at its residue. However, during tyrosine activation, acidic α-protons (pKa ~20) can undergo base-catalyzed abstraction (Path A), especially under strong basic conditions (e.g., NMM or DIEA). The resulting planar carbanion reprotonates stereorandomly, leading to racemization. Additives like hydroxybenzotriazole (HOBt) or Oxyma suppress this by forming less electrophilic active esters, reducing oxazolone propensity [6].
Table 2: Racemization Rates of D-Tyrosine Under Different Activation Conditions
Activation System | Base | Epimerization (%) | Mechanism Favored |
---|---|---|---|
EDC alone | None | 25–30% | Oxazolone formation |
EDC/HOBt | DIEA | 5–8% | Partial oxazolone suppression |
DIC/HOAt | NMM | 1–2% | Direct enolization |
HATU | DIPEA | 0.3–0.5% | Minimized oxazolone pathway |
Low-temperature activation (0–4°C) further curtails racemization by stabilizing the oxazolone intermediate and slowing base diffusion. Notably, pre-activated D-tyrosine derivatives (e.g., pentafluorophenyl esters) coupled at 25°C exhibit <1% epimerization, making them ideal for industrial-scale synthesis [6].
Incorporating D-tyrosine into H-Gly-D-Tyr-OH exploits the intrinsic stability of D-amino acids against protease degradation and their capacity to enforce specific secondary structures. Two primary strategies ensure stereocontrol:
H-Gly-D-Tyr-OH’s stereochemistry profoundly influences its conformational behavior. The D-configuration at tyrosine disrupts canonical turn structures (e.g., β-turns) due to steric constraints imposed by the tyrosine side chain’s orientation. Nuclear magnetic resonance (NMR) studies reveal that the dipeptide adopts extended conformations in aqueous solutions, whereas the L-tyrosine analogue forms compact folds. This conformational divergence underpins its utility in peptidomimetics—e.g., as a β-turn disruptor in bioactive macrocycles or as a proteolysis-resistant element in peptide-based sensors [3] [4].
Analytical validation of stereochemical purity employs Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which derivatives amino acids from hydrolyzed H-Gly-D-Tyr-OH. Reversed-phase HPLC separates L- and D-tyrosine diastereomers, confirming <0.5% epimeric contamination. Chiral LC-MS using crown ether columns provides orthogonal verification by resolving enantiomers without derivatization [2] [6].
Table 3: Analytical Methods for Stereochemical Validation of H-Gly-D-Tyr-OH
Method | Principle | Detection Limit for D/L-Tyr |
---|---|---|
Marfey’s Reagent + HPLC | Diastereomeric derivatization | 0.1% |
Chiral Crown Ether LC | Enantioselective host-guest complexation | 0.3% |
Ion Mobility-MS | Gas-phase separation of diastereomers | 1.0% |
Enzymatic Assay | L-Amino acid oxidase specificity | 2.0% |
The synthesis and stereochemical control of H-Gly-D-Tyr-OH exemplify the precision required for D-amino acid-containing peptides. Through optimized SPPS, suppression of racemization pathways, and rigorous chiral analysis, this dipeptide serves as a critical building block in advanced peptidomimetics and stereochemically engineered biomaterials.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7